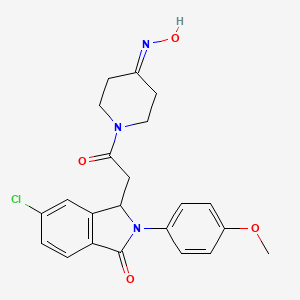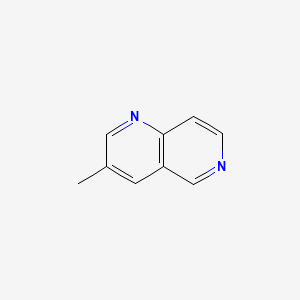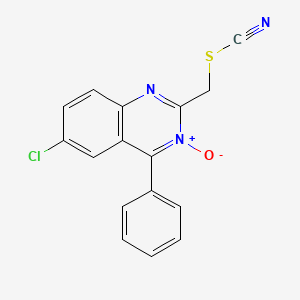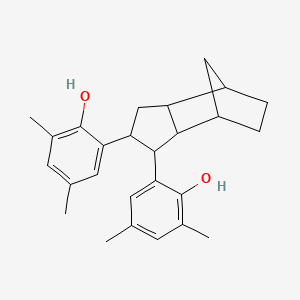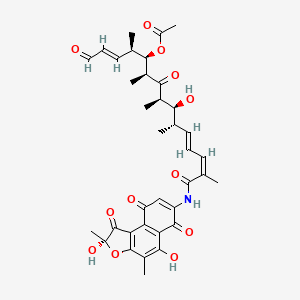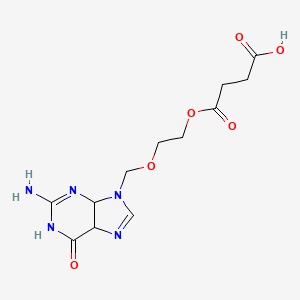
N,N'-((2,2-Bis(hydroxymethyl)-1,3-propanediyl)bis(oxymethylene))bis(acrylamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N’-((2,2-Bis(hydroxymethyl)-1,3-propanediyl)bis(oxymethylene))bis(acrylamide)” is a complex organic compound that belongs to the class of bisacrylamides. These compounds are known for their applications in polymer chemistry, particularly in the formation of hydrogels and other polymeric materials. The unique structure of this compound, featuring multiple functional groups, makes it a versatile building block in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N,N’-((2,2-Bis(hydroxymethyl)-1,3-propanediyl)bis(oxymethylene))bis(acrylamide)” typically involves the reaction of acryloyl chloride with a diol compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, is crucial for large-scale production. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
“N,N’-((2,2-Bis(hydroxymethyl)-1,3-propanediyl)bis(oxymethylene))bis(acrylamide)” can undergo various chemical reactions, including:
Polymerization: The compound can polymerize to form cross-linked polymer networks, which are useful in the production of hydrogels.
Substitution Reactions: The hydroxyl groups can be substituted with other functional groups, such as halides or amines, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form alcohols.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are typically employed.
Major Products
The major products formed from these reactions include cross-linked polymers, substituted derivatives, and oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, “N,N’-((2,2-Bis(hydroxymethyl)-1,3-propanediyl)bis(oxymethylene))bis(acrylamide)” is used as a monomer in the synthesis of hydrogels and other polymeric materials. These materials have applications in drug delivery, tissue engineering, and as absorbents in various industrial processes.
Biology and Medicine
In biology and medicine, the compound is used in the development of biocompatible materials for medical implants and wound dressings. Its ability to form hydrogels makes it suitable for controlled drug release systems.
Industry
In the industrial sector, the compound is used in the production of adhesives, coatings, and sealants. Its polymeric derivatives are also employed in water treatment processes as flocculants and coagulants.
Mécanisme D'action
The mechanism of action of “N,N’-((2,2-Bis(hydroxymethyl)-1,3-propanediyl)bis(oxymethylene))bis(acrylamide)” primarily involves its ability to form cross-linked polymer networks. The compound’s multiple functional groups allow it to interact with various molecular targets, leading to the formation of stable, three-dimensional structures. These interactions are crucial for its applications in hydrogel formation and other polymeric materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Methylenebisacrylamide: A widely used cross-linking agent in polymer chemistry.
N,N’-Ethylenebisacrylamide: Another bisacrylamide compound with similar applications.
Uniqueness
“N,N’-((2,2-Bis(hydroxymethyl)-1,3-propanediyl)bis(oxymethylene))bis(acrylamide)” is unique due to its additional hydroxyl groups, which provide enhanced reactivity and versatility in chemical reactions. This makes it a valuable compound for specialized applications where traditional bisacrylamides may not be suitable.
Propriétés
Numéro CAS |
85030-50-8 |
|---|---|
Formule moléculaire |
C13H22N2O6 |
Poids moléculaire |
302.32 g/mol |
Nom IUPAC |
N-[[2,2-bis(hydroxymethyl)-3-[(prop-2-enoylamino)methoxy]propoxy]methyl]prop-2-enamide |
InChI |
InChI=1S/C13H22N2O6/c1-3-11(18)14-9-20-7-13(5-16,6-17)8-21-10-15-12(19)4-2/h3-4,16-17H,1-2,5-10H2,(H,14,18)(H,15,19) |
Clé InChI |
QFNMALAPRQGEBL-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)NCOCC(CO)(CO)COCNC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


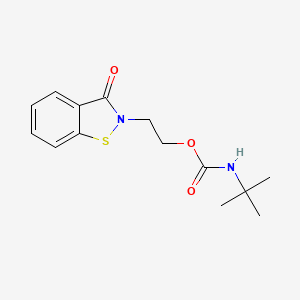

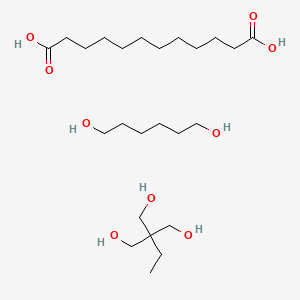
![Methyl 2-[[(dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B12692684.png)
